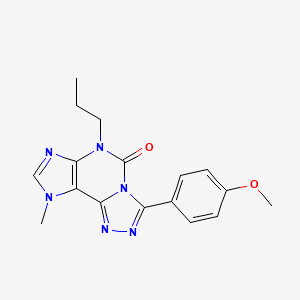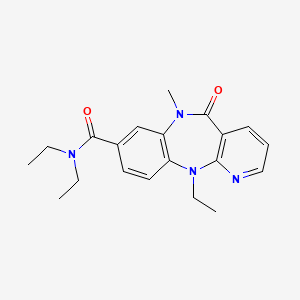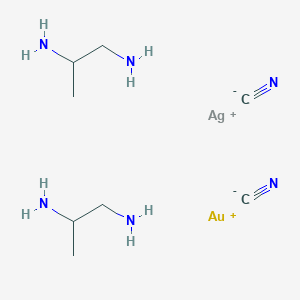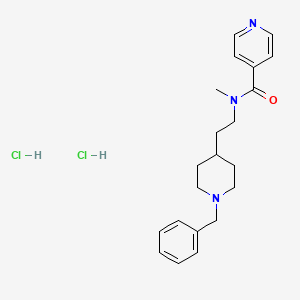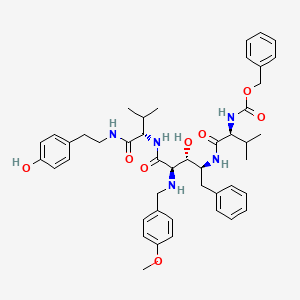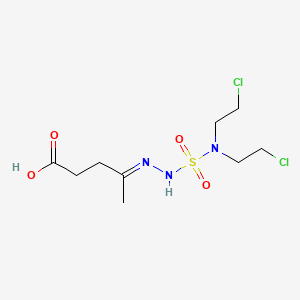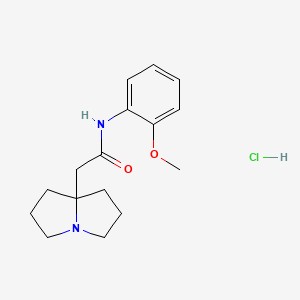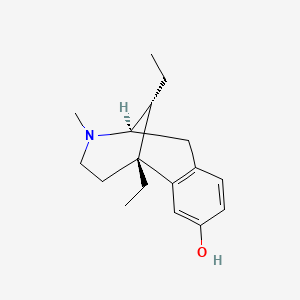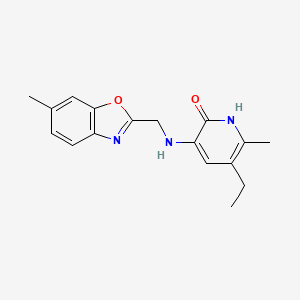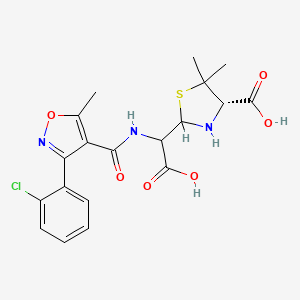
gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrone functional group, which is a nitrogen-oxygen double bond adjacent to a carbon-nitrogen single bond. The compound’s structure includes two phenyl rings, one substituted with a diethylamino group and the other with a carboethoxy group. These substitutions confer specific electronic and steric properties, making the compound useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone typically involves a multi-step process:
-
Formation of the Nitrone Group: : The nitrone group can be synthesized by the reaction of a nitroso compound with an aldehyde or ketone. For this compound, a suitable nitroso precursor and an aldehyde or ketone with the desired phenyl substitution are used.
-
Substitution Reactions: : The diethylamino and carboethoxy groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure selective substitution at the desired positions on the phenyl rings.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts: Industrial synthesis may use specific catalysts to enhance reaction rates and selectivity.
Automated Purification Systems: These systems streamline the purification process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone undergoes various chemical reactions, including:
Oxidation: The nitrone group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrone group to amines or hydroxylamines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Various substituted phenyl derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through nitrone-olefin cycloaddition reactions.
Biology: Studied for its potential as a spin trap in electron paramagnetic resonance (EPR) spectroscopy, which helps in detecting and characterizing free radicals.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and its role in mitigating oxidative stress.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone involves its interaction with free radicals and reactive oxygen species. The nitrone group can trap these reactive species, forming stable adducts that can be detected and analyzed. This property is particularly valuable in studying oxidative stress and related biological processes. The compound’s molecular targets include various free radicals and reactive intermediates, and its pathways involve the stabilization and neutralization of these reactive species.
Comparación Con Compuestos Similares
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone can be compared with other nitrones, such as:
Alpha-Phenyl-N-tert-butylnitrone (PBN): A well-known spin trap used in EPR spectroscopy.
N-Methyl-N-phenyl-nitrone (MPN): Another nitrone with similar spin-trapping properties.
N-Benzylidene-tert-butylamine N-oxide (BTA): Used in similar applications but with different reactivity and stability profiles.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
93749-88-3 |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-[4-(diethylamino)phenyl]-N-(4-ethoxycarbonylphenyl)methanimine oxide |
InChI |
InChI=1S/C20H24N2O3/c1-4-21(5-2)18-11-7-16(8-12-18)15-22(24)19-13-9-17(10-14-19)20(23)25-6-3/h7-15H,4-6H2,1-3H3/b22-15- |
Clave InChI |
GRWDSSVTDTVMEV-JCMHNJIXSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=[N+](/C2=CC=C(C=C2)C(=O)OCC)\[O-] |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)C(=O)OCC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


